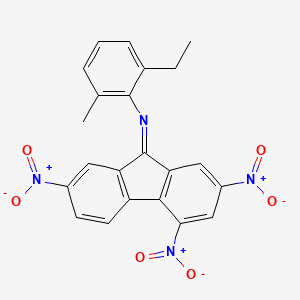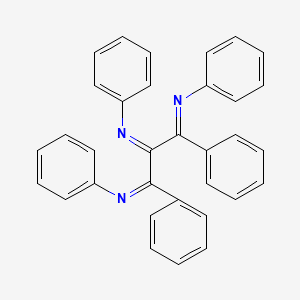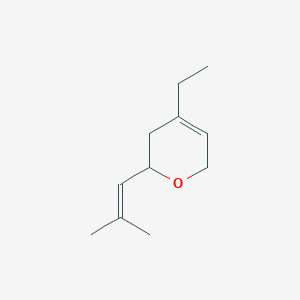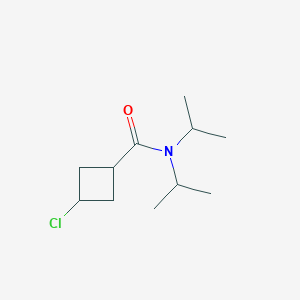![molecular formula C25H25N B12563703 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline CAS No. 148674-63-9](/img/structure/B12563703.png)
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline is an organic compound with the molecular formula C25H25N . It consists of an anthracene moiety attached to a propyl chain, which is further connected to a dimethylaniline group. This compound is known for its unique photophysical properties and is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline typically involves the following steps:
Suzuki Coupling Reaction: This method is commonly used to synthesize anthracene-based compounds.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production: Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline involves its interaction with light and subsequent emission of fluorescence. The anthracene moiety absorbs light, leading to an excited state. The energy is then released as fluorescence when the molecule returns to its ground state . This property is exploited in optoelectronic devices, where the compound acts as an emitter .
Comparaison Avec Des Composés Similaires
4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline can be compared with other anthracene-based compounds, such as:
9-(4-Phenyl)anthracene: This compound has similar photophysical properties but differs in its molecular structure and substituents.
9-(4-Phenylethynyl)anthracene: It has a higher degree of conjugation, leading to different optical properties.
9,10-Bis(phenylethynyl)anthracene: This compound exhibits higher thermal stability and different emission characteristics compared to this compound.
Propriétés
Numéro CAS |
148674-63-9 |
|---|---|
Formule moléculaire |
C25H25N |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
4-(3-anthracen-1-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)24-15-13-19(14-16-24)7-5-10-20-11-6-12-23-17-21-8-3-4-9-22(21)18-25(20)23/h3-4,6,8-9,11-18H,5,7,10H2,1-2H3 |
Clé InChI |
YYUARYKGXBBESC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCCC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
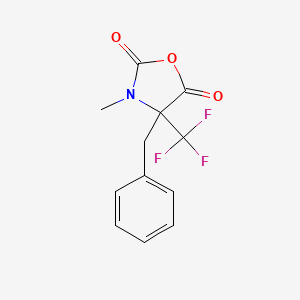
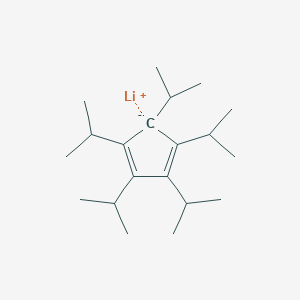
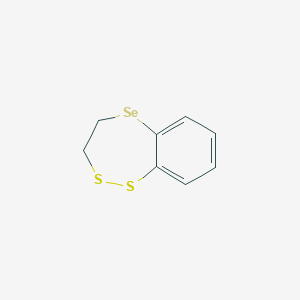
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
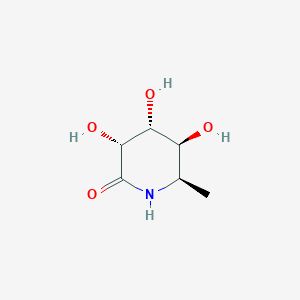
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
